molecular formula C15H20N2O2S B12688326 4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo- CAS No. 55383-91-0

4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo-

Cat. No.: B12688326
CAS No.: 55383-91-0
M. Wt: 292.4 g/mol
InChI Key: WCTGHVXABAZZCH-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with a thioxo group and a phenylmethyl group with a 2-methylpropoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of a suitable aldehyde with a thiourea derivative, followed by cyclization to form the pyrimidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding dihydro derivatives.

    Substitution: The phenylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo- involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes by binding to their active sites. The thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the phenylmethyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds also feature a heterocyclic core and have shown significant biological activity.

    Tetrahydro-4H-thiopyran-4-ones: Similar in structure due to the presence of a sulfur atom and a six-membered ring.

Uniqueness

4(1H)-Pyrimidinone, tetrahydro-1-((4-(2-methylpropoxy)phenyl)methyl)-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropoxy group and the thioxo group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical processes.

Properties

CAS No.

55383-91-0

Molecular Formula

C15H20N2O2S

Molecular Weight

292.4 g/mol

IUPAC Name

1-[[4-(2-methylpropoxy)phenyl]methyl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C15H20N2O2S/c1-11(2)10-19-13-5-3-12(4-6-13)9-17-8-7-14(18)16-15(17)20/h3-6,11H,7-10H2,1-2H3,(H,16,18,20)

InChI Key

WCTGHVXABAZZCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CN2CCC(=O)NC2=S

Origin of Product

United States

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